molecular formula C10H18Cl4 B1257318 1,2,9,10-Tetrachlorodecane CAS No. 205646-11-3

1,2,9,10-Tetrachlorodecane

Cat. No. B1257318
CAS RN: 205646-11-3
M. Wt: 280.1 g/mol
InChI Key: VXBHNYIEBLRXAW-UHFFFAOYSA-N
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Description

1,2,9,10-Tetrachlorodecane is a chemical compound with the molecular formula C10H18Cl4 . It has an average mass of 280.062 Da and a monoisotopic mass of 278.016266 Da .


Molecular Structure Analysis

The molecular structure of 1,2,9,10-Tetrachlorodecane consists of 10 carbon atoms, 18 hydrogen atoms, and 4 chlorine atoms . The exact spatial configuration can be obtained from specialized databases or chemical analysis software.


Physical And Chemical Properties Analysis

1,2,9,10-Tetrachlorodecane has a density of 1.2±0.1 g/cm3, a boiling point of 335.7±10.0 °C at 760 mmHg, and a flash point of 149.8±16.4 °C . Its exact mass is 278.016266 and it has a LogP of 4.89 .

Scientific Research Applications

Homogeneous Degradation Studies

El-Morsi et al. (2002) conducted a study on the homogeneous degradation of 1,2,9,10-tetrachlorodecane (T4C10) in aqueous solutions using hydrogen peroxide, iron, and UV light. The study focused on the degradation of T4C10 under various conditions, including Fenton and photo-Fenton reaction conditions. They found that T4C10 was substantially degraded in the H2O2/UV system, with a 60% disappearance in 20 minutes of irradiation. This reaction resulted in complete dechlorination of the chlorinated n-alkane. The study provides insights into the processes for the degradation of environmentally persistent chlorinated n-alkanes (El-Morsi et al., 2002).

Photocatalytic Degradation

A related study by El-Morsi et al. (2000) examined the photocatalytic degradation of 1,10-Dichlorodecane in aqueous suspensions of TiO2. They utilized UV light and a photoreactor to achieve effective degradation. The study's findings are significant as they demonstrate the potential of photocatalytic processes in the degradation of chlorinated alkanes (El-Morsi et al., 2000).

Applications in Biomedical Imaging

G. Stasiuk and N. Long (2013) discussed the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives on biomedical imaging. DOTA has significantly influenced diagnostic imaging across various modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging. This versatility of DOTA in complexing various metal ions and its ease of modification for different disease states highlight its importance in the field of medical diagnostics (Stasiuk & Long, 2013).

Synthesis and Chemical Modifications

Wang Yan-hui (2007) explored the application of microwave technology in the synthesis of 1,4,7,10-Tetraazacyclododecane-tetraacetic Acid, a key intermediate compound. This study underscores the importance of innovative synthesis methods in improving reaction efficiency and yield, which is crucial in chemical and pharmaceutical industries (Wang Yan-hui, 2007).

Safety And Hazards

The safety data sheet for 1,2,9,10-Tetrachlorodecane suggests that it should be handled with personal protective equipment to avoid dust formation . In case of contact with skin or eyes, or if swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name

1,2,9,10-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBHNYIEBLRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCl)Cl)CCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578806
Record name 1,2,9,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,9,10-Tetrachlorodecane

CAS RN

205646-11-3
Record name 1,2,9,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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